
1-(1-Pyridin-2-ylbenzimidazol-2-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(1-(PYRIDIN-2-YL)-1H-BENZO[D]IMIDAZOL-2-YL)ETHANAMINE is a chiral compound that features a pyridine ring and a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-(PYRIDIN-2-YL)-1H-BENZO[D]IMIDAZOL-2-YL)ETHANAMINE typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate pyridine derivatives.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer, which can be done using chiral chromatography or crystallization techniques.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(1-(PYRIDIN-2-YL)-1H-BENZO[D]IMIDAZOL-2-YL)ETHANAMINE would involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and efficient chiral resolution methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the pyridine ring using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Amines, thiols, under basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole moiety.
Reduction: Reduced derivatives of the pyridine ring.
Substitution: Substituted derivatives at the pyridine ring.
Scientific Research Applications
(S)-1-(1-(PYRIDIN-2-YL)-1H-BENZO[D]IMIDAZOL-2-YL)ETHANAMINE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (S)-1-(1-(PYRIDIN-2-YL)-1H-BENZO[D]IMIDAZOL-2-YL)ETHANAMINE depends on its specific application:
Molecular Targets: It may interact with specific enzymes, receptors, or nucleic acids, depending on its use in medicinal chemistry or biology.
Pathways Involved: The compound can modulate various biochemical pathways, such as signal transduction, gene expression, or metabolic pathways, by binding to its molecular targets.
Comparison with Similar Compounds
Similar Compounds
®-1-(1-(PYRIDIN-2-YL)-1H-BENZO[D]IMIDAZOL-2-YL)ETHANAMINE: The enantiomer of the compound, which may have different biological activities and properties.
1-(1-(PYRIDIN-2-YL)-1H-BENZO[D]IMIDAZOL-2-YL)ETHANAMINE: The racemic mixture of the compound, which contains both (S)- and ®-enantiomers.
Uniqueness
(S)-1-(1-(PYRIDIN-2-YL)-1H-BENZO[D]IMIDAZOL-2-YL)ETHANAMINE is unique due to its chiral nature, which can result in specific interactions with biological targets and distinct pharmacological properties compared to its racemic mixture or other enantiomers.
Properties
Molecular Formula |
C14H14N4 |
|---|---|
Molecular Weight |
238.29 g/mol |
IUPAC Name |
1-(1-pyridin-2-ylbenzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C14H14N4/c1-10(15)14-17-11-6-2-3-7-12(11)18(14)13-8-4-5-9-16-13/h2-10H,15H2,1H3 |
InChI Key |
AKCFKHGWBXPSLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1C3=CC=CC=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


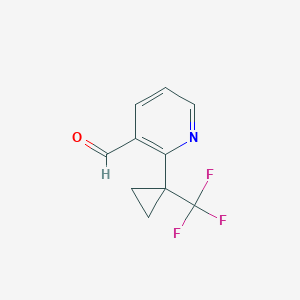
![disodium;2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;hydrate](/img/structure/B14795304.png)
![6-bromo-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14795311.png)
![methyl 4-[(10S,13R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14795313.png)
![8-(Aminomethyl)octahydro-2H-pyrano[3,2-b]pyridin-2-one](/img/structure/B14795316.png)

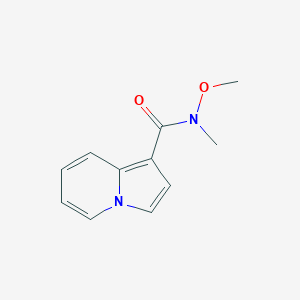
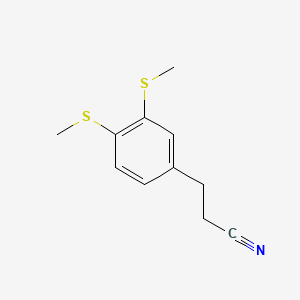
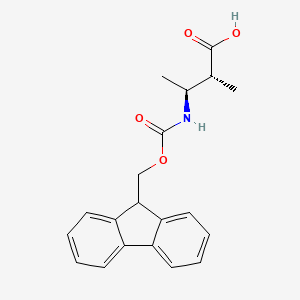
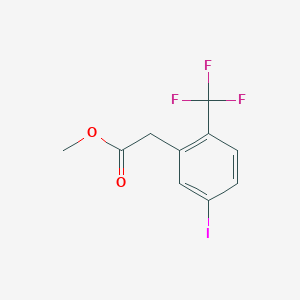

![[3-(dimethylamino)-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B14795386.png)
![4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylamino]-3a,4,7,7a-tetrahydro-](/img/structure/B14795394.png)
![N-(Benzo[d]oxazol-2-yl)hydroxylamine](/img/structure/B14795401.png)
